N-Methyl-2-(1H-pyrrol-1-yl)ethanamine
Overview
Description
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine is a chemical compound with the molecular formula C7H12N2 It is a nitrogen-containing heterocyclic compound that features a pyrrole ring
Mechanism of Action
Target of Action
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It has been suggested that the compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations . This suggests that the compound may play a role in the synthesis of complex heterocyclic structures.
Biochemical Analysis
Biochemical Properties
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby altering cellular behavior and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to their activation or inhibition. These binding interactions can result in changes in enzyme activity, protein conformation, and gene expression. The compound’s ability to modulate these molecular processes is essential for its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization, accumulation, and overall distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine typically involves the reaction of pyrrole with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-2-(1H-pyrrol-1-yl)ethanone.
Reduction: Reduction reactions can convert the compound into N-methyl-2-(1H-pyrrol-1-yl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-2-(1H-pyrrol-1-yl)ethanone.
Reduction: N-methyl-2-(1H-pyrrol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-1-yl)ethanamine: Similar structure but lacks the N-methyl group.
N-Methyl-1-(1H-pyrrol-2-yl)ethanamine: Similar structure but with a different substitution pattern on the pyrrole ring
Uniqueness
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-2-pyrrol-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZVQRJDQYTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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